BuChE-IN-5

Description

Overview of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) in the Central Nervous System

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are the two primary enzymes responsible for the hydrolysis of acetylcholine (B1216132). psychiatrist.com While they share the function of breaking down this neurotransmitter, they exhibit distinct distributions, physiological roles, and kinetic properties within the central nervous system (CNS). nih.govoup.com

AChE is predominantly found in the brain, specifically associated with cholinergic neurons, neuromuscular junctions, and red blood cell membranes. youtube.comdifferencebetween.com Its primary role is to rapidly hydrolyze acetylcholine in the synaptic cleft, thereby terminating the nerve impulse and ensuring precise control of neurotransmission. frontiersin.org AChE is expressed at particularly high levels in regions critical for cognition, such as the hippocampus and various cortical areas. nih.gov

BuChE, also known as pseudocholinesterase, is more widely distributed throughout the body, with high concentrations in the liver, plasma, and glial cells within the brain. arborassays.comyoutube.comdifferencebetween.com In the CNS, BuChE is associated with glial cells, such as astrocytes, and specific neuronal populations in areas like the hippocampus, amygdala, and thalamus. nih.govresearchgate.net While AChE is the principal regulator of synaptic acetylcholine, BuChE plays a modulatory and compensatory role, becoming more significant when AChE activity is compromised. psychiatrist.comnih.gov Beyond acetylcholine hydrolysis, BuChE is involved in the metabolism of various other esters and has been implicated in lipid metabolism and neurodevelopment. arborassays.comresearchgate.net

Distribution of Cholinesterases in the Central Nervous System

| Enzyme | Primary Locations in CNS | Associated Cell Types | Primary Role |

| AChE | Synaptic clefts, Hippocampus, Cerebral Cortex, Caudate Nucleus nih.gov | Cholinergic and cholinoceptive neurons nih.gov | Rapid hydrolysis of synaptic acetylcholine frontiersin.org |

| BuChE | Glial cells, White matter, Hippocampus, Amygdala, Thalamus nih.govresearchgate.net | Glial cells (astrocytes), specific neuronal populations nih.gov | Modulation of acetylcholine levels, hydrolysis of other esters psychiatrist.comresearchgate.net |

The two cholinesterases differ significantly in their structure and substrate preference. drugbank.com AChE has a high substrate specificity for acetylcholine, which it hydrolyzes with remarkable efficiency. arborassays.com Its active site is a narrow gorge that accommodates the compact structure of acetylcholine.

In contrast, BuChE possesses a larger active-site gorge, allowing it to hydrolyze a broader range of choline (B1196258) esters, including butyrylcholine, and other exogenous compounds like certain anesthetics and toxins. arborassays.comresearchgate.net While it can hydrolyze acetylcholine, its efficiency is lower than that of AChE. psychiatrist.com This broader specificity allows BuChE to act as a scavenger for various toxins and to participate in different metabolic pathways. researchgate.net These kinetic differences mean that under normal physiological conditions, AChE is the dominant enzyme in cholinergic neurotransmission, while BuChE's role is more subtle, though it becomes critical in certain pathological states. psychiatrist.comnih.gov

Cholinergic Dysfunction in Neurodegenerative Diseases

A deficit in cholinergic function is a key neurochemical feature of several dementias. spandidos-publications.com The loss of cholinergic neurons and the subsequent reduction in acetylcholine levels are strongly correlated with the severity of cognitive decline observed in patients. webmd.com

In the brains of individuals with Alzheimer's disease (AD), the cholinergic system undergoes significant changes. spandidos-publications.com There is a progressive loss of cholinergic neurons, leading to a deficit in acetylcholine. webmd.com This is accompanied by alterations in the activity of both AChE and BuChE. oup.com

Throughout the progression of AD, AChE activity generally decreases, mirroring the loss of cholinergic neurons. nih.govdrugbank.com Conversely, BuChE activity has been observed to remain stable or even increase, particularly in later stages of the disease. arborassays.comnih.govdrugbank.com BuChE activity becomes increasingly associated with pathological hallmarks of AD, such as amyloid plaques and neurofibrillary tangles. nih.gov

Cholinesterase Activity Changes in Alzheimer's Disease

| Enzyme | Activity Trend During AD Progression | Association with AD Pathology |

| AChE | Decreases progressively oup.comdrugbank.com | Activity reduction correlates with neuronal loss nih.gov |

| BuChE | Remains stable or increases arborassays.comnih.gov | Associated with amyloid plaques and neurofibrillary tangles nih.gov |

As AD advances and AChE levels decline, BuChE assumes a more prominent role in acetylcholine hydrolysis in the brain. nih.govdrugbank.com This shift makes BuChE a critical target for therapeutic intervention. The increased activity of BuChE in the brains of AD patients suggests it compensates for the loss of AChE, becoming the primary enzyme responsible for regulating the remaining acetylcholine. arborassays.compsychiatrist.comnih.gov This compensatory mechanism highlights the potential benefits of inhibiting BuChE to preserve cholinergic function in patients with moderate to severe AD. oup.comsemanticscholar.org

Cholinergic deficits are also a central feature of Dementia with Lewy Bodies (DLB) and Parkinson's Disease Dementia (PDD), often being more severe than in AD. nih.govneurology.org In these conditions, there is a substantial loss of cortical cholinergic activity. nih.gov

In DLB, higher BuChE activity in the temporal cortex has been significantly associated with a more rapid rate of cognitive decline. neurology.org Similarly, in PDD, BuChE is the predominant cholinesterase in key brain regions affected by the disease, suggesting that its inhibition could be particularly important for managing cognitive symptoms. nih.gov The evidence supports the use of cholinesterase inhibitors that target both AChE and BuChE in treating these dementias, given the significant role BuChE plays in their pathophysiology. nih.govnih.govresearchgate.net

Pathological Alterations of Cholinesterase Activity in Alzheimer's Disease (AD).

Rationale for Cholinesterase Inhibition as a Therapeutic Strategy

The "cholinergic hypothesis" was one of the first theories to explain the cognitive decline in Alzheimer's disease, positing that the loss of acetylcholine is a major contributor to the symptoms. nih.govnih.gov This led to the development of cholinesterase inhibitors as a primary therapeutic strategy. nih.govresearchgate.net These drugs are designed to block the action of cholinesterase enzymes, thereby slowing the breakdown of acetylcholine. clevelandclinic.orgnih.gov

The fundamental mechanism of action for cholinesterase inhibitors is the enhancement of cholinergic neurotransmission. nih.govresearchgate.net By inhibiting the enzymes that degrade acetylcholine (ACh), these compounds increase the concentration and duration of action of ACh in the synaptic cleft—the space between neurons. nih.govpatsnap.com This increased availability of acetylcholine helps to compensate for the loss of functioning cholinergic neurons, leading to improved communication between nerve cells. clevelandclinic.orgnih.gov This enhancement can lead to modest improvements in cognitive, functional, and behavioral symptoms for patients with mild to moderate Alzheimer's disease. nih.govnih.gov

As Alzheimer's disease advances, the activity of BuChE in the brain increases, sometimes significantly, while AChE levels decline. drugbank.comnih.gov This shift suggests that BuChE plays a more substantial role in acetylcholine hydrolysis in the later stages of the disease. patsnap.com Consequently, selectively inhibiting BuChE presents a compelling therapeutic advantage.

Research indicates that potent and selective BuChE inhibitors can elevate levels of extracellular acetylcholine in the brain. drugbank.comnih.gov This targeted approach may offer a more tailored treatment for later-stage Alzheimer's. Furthermore, studies suggest that selective BuChE inhibition might modulate the formation of amyloid plaques, a key pathological hallmark of Alzheimer's disease. nih.govnih.gov Developing selective BuChE inhibitors is seen as a significant step toward creating therapies that could restore acetylcholine levels with potentially fewer peripheral side effects. nih.gov

Recognizing the evolving roles of both AChE and BuChE throughout the progression of Alzheimer's disease has led to the development of dual inhibitors. nih.govresearchgate.net A dual inhibitor is a single compound capable of inhibiting both enzymes. mdpi.com This strategy is considered promising for providing a broader and more sustained therapeutic effect. nih.govresearchgate.net

By targeting AChE, these inhibitors address the primary enzyme responsible for acetylcholine breakdown in the early stages of the disease. Simultaneously, by inhibiting BuChE, they address the enzyme that becomes increasingly significant as the disease progresses. nih.gov This dual action may provide more comprehensive benefits for patients by decreasing the compensatory effects of BuChE when AChE levels fall. mdpi.com Several compounds have been investigated for their dual inhibitory potential, aiming to improve cognitive function and potentially slow disease progression. nih.govbohrium.com

Contextualization of the Chemical Compound BuChE-IN-5 within Novel Butyrylcholinesterase Inhibitor Research

Within the ongoing search for more effective treatments for neurodegenerative disorders, the chemical compound This compound (also known as compound 5a) has emerged as a significant subject of research. medchemexpress.com It is classified as a potent dual-target inhibitor, acting on both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). medchemexpress.com

Research findings have demonstrated that this compound exhibits excellent inhibitory activity at the nanomolar level for both enzymes. medchemexpress.com However, it shows a particularly strong affinity for BuChE, making it a highly potent butyrylcholinesterase inhibitor. medchemexpress.com This characteristic positions it as a valuable tool in Alzheimer's disease research, particularly for studying the therapeutic effects of potent BuChE inhibition. medchemexpress.com

The inhibitory potency of a compound is often measured by its half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value signifies greater potency. The selectivity of a dual inhibitor can be expressed as a selectivity index (SI), calculated from the ratio of its IC₅₀ values for the two target enzymes.

Inhibitory Profile of this compound

| Target Enzyme | IC₅₀ Value | Selectivity Index (SI) |

|---|---|---|

| Acetylcholinesterase (AChE) | 46.9 nM medchemexpress.com | 0.07 medchemexpress.com |

The data clearly indicates that this compound has a much stronger inhibitory effect on BuChE than on AChE, as evidenced by its significantly lower IC₅₀ value for BuChE and a selectivity index well below 1.0. medchemexpress.com Preclinical studies in animal models of Alzheimer's disease have suggested that this compound possesses neuroprotective, antioxidant, and anti-apoptotic properties. medchemexpress.com Its potent, dual-action profile, with a strong preference for BuChE, makes this compound a compound of interest for the development of novel therapeutic strategies targeting the cholinergic system in neurodegenerative disorders. medchemexpress.com

Structure

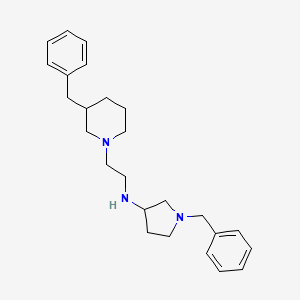

3D Structure

Properties

Molecular Formula |

C25H35N3 |

|---|---|

Molecular Weight |

377.6 g/mol |

IUPAC Name |

1-benzyl-N-[2-(3-benzylpiperidin-1-yl)ethyl]pyrrolidin-3-amine |

InChI |

InChI=1S/C25H35N3/c1-3-8-22(9-4-1)18-24-12-7-15-27(20-24)17-14-26-25-13-16-28(21-25)19-23-10-5-2-6-11-23/h1-6,8-11,24-26H,7,12-21H2 |

InChI Key |

ZCGPBRTYKAWBMD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)CCNC2CCN(C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Chemical Design and Synthetic Methodologies for Butyrylcholinesterase Inhibitors

Structural Design Principles for Optimizing Butyrylcholinesterase Inhibition

The development of effective butyrylcholinesterase (BuChE) inhibitors is a significant area of research, particularly for therapeutic applications where modulating cholinergic activity is beneficial. The design of these inhibitors is a nuanced process, relying on a deep understanding of the enzyme's structure and the principles of molecular recognition.

Targeting the Active Site Architecture of Butyrylcholinesterase

The active site of BuChE is located at the bottom of a deep and narrow gorge, approximately 20 Å deep. mdpi.com The design of potent inhibitors hinges on exploiting the specific features of this gorge. Key components of the active site include a catalytic triad (B1167595), an acyl-binding pocket, and a choline-binding site. researchgate.net

The catalytic triad, composed of serine, histidine, and glutamate (B1630785) residues, is essential for the hydrolysis of choline (B1196258) esters. mdpi.com Inhibitors are often designed to interact with this triad, preventing the substrate from binding and being hydrolyzed. The acyl-binding pocket accommodates the acyl portion of the substrate. The larger volume of the BuChE active-site gorge, which is about 200 ų larger than that of acetylcholinesterase (AChE), allows it to accommodate bulkier substrates and inhibitors. nih.gov

The choline-binding site, also known as the anionic site, is responsible for binding the quaternary ammonium (B1175870) group of acetylcholine (B1216132) through cation-π interactions. researchgate.net In BuChE, the key tryptophan residue (Trp82) in this site is conserved and provides a crucial interaction point for inhibitor binding. researchgate.net Molecular docking studies have shown that interactions with both the catalytic active site and a peripheral anionic site near the gorge's entrance can lead to effective, mixed-type inhibition. researchgate.netnih.gov

Strategies for Achieving Selectivity (e.g., over Acetylcholinesterase)

Achieving selectivity for BuChE over the closely related enzyme acetylcholinesterase (AChE) is a critical goal in inhibitor design, as it can lead to a more targeted therapeutic effect and potentially fewer side effects. nih.gov While the two enzymes share significant sequence homology, key differences in their active site gorges provide a basis for designing selective inhibitors. mdpi.com

The primary structural difference lies in the amino acid residues lining the active site gorge. mdpi.com In AChE, the gorge is narrowed by the presence of two bulky phenylalanine residues (Phe295 and Phe297). In BuChE, these are replaced by the smaller leucine (B10760876) (Leu286) and valine (Val288) residues, resulting in a larger and more flexible active site gorge. nih.gov This volumetric difference is a key determinant for selectivity; bulkier molecules that can fit into the spacious BuChE gorge are sterically hindered from entering the narrower AChE gorge. nih.gov For instance, the poor inhibitory activity of the bulky compound ethopropazine (B1679164) towards AChE is attributed to the smaller dimension of its active-site gorge. nih.gov

Furthermore, the composition of the anionic site differs. The AChE anionic site features several aromatic residues, including Trp84 and Phe330, while in BuChE, Phe330 is replaced by a less bulky alanine (B10760859) (Ala328). researchgate.net This difference also influences the binding affinity and selectivity of various inhibitors. researchgate.net By designing molecules with moieties that specifically interact with the unique residues of the BuChE active site, such as Ala328, and by optimizing the size and shape of the inhibitor to fit the larger gorge, a high degree of selectivity can be achieved.

Synthetic Approaches to Novel Butyrylcholinesterase Inhibitor Scaffolds

The creation of new and effective BuChE inhibitors relies on innovative synthetic chemistry to build molecular frameworks, or scaffolds, that can be optimized for potent and selective activity.

Multi-Step Synthesis Procedures

The synthesis of complex BuChE inhibitors is typically a multi-step process that involves the sequential construction of the target molecule from simpler, commercially available starting materials. These procedures allow for precise control over the final structure of the compound. For example, the synthesis of benzohydrazide-derived inhibitors involves the reaction of corresponding arylhydrazides with isocyanates to form the core hydrazine-1-carboxamide structure. mdpi.com Similarly, the creation of certain piperidine-containing inhibitors involves an initial reaction to form a cyano-substituted intermediate, followed by a reduction reaction using a reagent like lithium aluminum hydride (LiAlH4) in a solvent such as tetrahydrofuran (B95107) (THF) to yield the key amine intermediate, which is then used in subsequent steps. nih.gov These multi-step pathways provide the flexibility to introduce various functional groups at different positions of the molecular scaffold, which is crucial for exploring structure-activity relationships. ibm.com

Derivatization Strategies for Enhancing Inhibitory Activity

Once a promising inhibitor scaffold is identified, derivatization is a key strategy to enhance its inhibitory activity and selectivity. This involves systematically modifying the structure by adding, removing, or changing different chemical groups and observing the effect on biological activity. This process helps to establish a Structure-Activity Relationship (SAR), which guides further design.

Synthesis of Specific Classes of Butyrylcholinesterase Inhibitors

The development of BuChE inhibitors has led to the exploration of diverse chemical scaffolds, each requiring specific synthetic methodologies.

Pyridazine-containing compounds : These compounds are synthesized through various methods. One approach involves the creation of hydrazide-bridged pyridazine (B1198779) derivatives, which have shown significant inhibitory activity against both AChE and BuChE. scilit.com Another strategy focuses on synthesizing 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives, which have been optimized for potent AChE inhibition and selectivity. acs.org Ten novel pyridazine-containing compounds were recently synthesized and evaluated as potential dual inhibitors of both cholinesterases. nih.gov

Pyrazole-5-fluorosulfate derivatives : This class of inhibitors is synthesized through the reaction of pyrazolones with sulfuryl fluoride (B91410) (SO2F2). nih.gov A series of these derivatives were found to be selective BuChE inhibitors. nih.gov Molecular docking studies suggest that the fluorosulfate (B1228806) group enhances binding affinity to BuChE through a π-sulfur interaction with a key tryptophan residue (Trp82) in the active site. nih.govnih.gov

Tricyclic pyrazolo[1,5-c] scilit.comnih.govbenzoxazin-5(5H)-one scaffolds : Based on structural analysis of known tricyclic inhibitors, a series of these pyrazolo-benzoxazinone derivatives were designed and synthesized. nih.gov Evaluation of their biological activity revealed that compounds featuring a 5-carbonyl group and halogen substitutions at the 7- and/or 9-positions exhibited potent BuChE inhibitory activity. nih.govresearchgate.net

Natural phenol (B47542) carbamates : Carbamates are a well-established class of cholinesterase inhibitors. To develop novel inhibitors, three series of carbamates derived from natural phenols were designed and synthesized. nih.gov This approach combines the known inhibitory properties of the carbamate (B1207046) functional group with the structural diversity of natural products. nih.gov The resulting compounds, such as one containing a paeonol (B1678282) motif, were identified as effective dual inhibitors of BuChE and fatty acid amide hydrolase (FAAH). nih.gov

Flurbiprofen-isoniazide hybrids : A hybrid compound was synthesized by combining the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (B1673479) with isoniazide. nih.govresearchgate.net The synthesis involved converting flurbiprofen into its acid chloride using oxalyl chloride, which was then reacted with isoniazide. nih.gov The resulting hybrid molecule demonstrated enhanced inhibitory activity against both AChE and BuChE compared to the parent drug, flurbiprofen. nih.govresearchgate.net

Inhibitory Activity Data

The following tables summarize the inhibitory activities of selected compounds from the discussed classes.

Table 1: Inhibitory Activity of Pyridazine and Pyrazole Derivatives

| Compound Class | Specific Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Pyridazine Derivative | Compound 5 | BuChE | 0.19 | nih.gov |

| Pyrazole-5-fluorosulfate | Compound K3 | BuChE | 0.79 | nih.govnih.gov |

| Pyrazolo[1,5-c] scilit.comnih.govbenzoxazin-5(5H)-one | Compound 6a | BuChE | 1.06 | nih.gov |

| Pyrazolo[1,5-c] scilit.comnih.govbenzoxazin-5(5H)-one | Compound 6c | BuChE | 1.63 | nih.gov |

Table 2: Inhibitory Activity of Carbamate and Hybrid Compounds

| Compound Class | Specific Compound | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Natural Phenol Carbamate | Compound D12 | hBuChE | 81 | nih.gov |

| Flurbiprofen-Isoniazide Hybrid | Compound (1) | BuChE | - | nih.govresearchgate.net |

Note: The inhibitory activity for the Flurbiprofen-Isoniazide Hybrid was reported as ~1.7 times improved compared to flurbiprofen and a standard drug, but a specific IC₅₀ value was not provided in the source.

In Vitro Evaluation of Butyrylcholinesterase Inhibitory Activity

Quantitative Assessment of Cholinesterase Inhibitory Potency

The initial evaluation of a potential enzyme inhibitor involves quantifying its ability to reduce the enzyme's catalytic activity. This is typically achieved through standardized assays that measure inhibitory concentration and selectivity.

Spectrophotometric Assays (e.g., Ellman's Method)

The inhibitory activity of compounds against both butyrylcholinesterase and acetylcholinesterase is commonly determined using the spectrophotometric method developed by Ellman. This widely adopted assay relies on the hydrolysis of specific substrates, such as butyrylthiocholine (B1199683) for BuChE, by the enzyme. The reaction produces thiocholine, which then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). This subsequent reaction yields 5-thio-2-nitrobenzoic acid, a colored compound that can be quantified by measuring its absorbance at a specific wavelength, typically around 412 nm. The rate of color development is directly proportional to the enzyme's activity. By introducing an inhibitor like BuChE-IN-5, the reduction in the rate of color formation can be measured, allowing for the quantification of the inhibitor's potency.

Determination of Half-Maximal Inhibitory Concentration (IC50) for Butyrylcholinesterase and Acetylcholinesterase

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. In the primary study evaluating this compound (compound 25b), its inhibitory effect on BuChE was determined, yielding an IC50 value of 1.94 µM. nih.gov The research also characterized a series of 1-benzylpyrrolidine-3-amine derivatives, finding that most were potent and selective BuChE inhibitors with IC50 values ranging from 0.39 to 4.81 µM. For context, the study did not report the IC50 value of compound 25b against acetylcholinesterase (AChE).

Table 1: Cholinesterase Inhibitory Potency (IC50) of this compound (compound 25b)

| Enzyme | IC50 (µM) |

|---|---|

| Butyrylcholinesterase (BuChE) | 1.94 nih.gov |

| Acetylcholinesterase (AChE) | Not Reported |

Calculation of Selectivity Indices (SI) for Butyrylcholinesterase over Acetylcholinesterase

The Selectivity Index (SI) is a ratio calculated by dividing the IC50 value for AChE by the IC50 value for BuChE (SI = IC50 AChE / IC50 BuChE). This index provides a quantitative measure of how selectively a compound inhibits BuChE compared to AChE. A higher SI value indicates greater selectivity for BuChE. Since the IC50 value for this compound against AChE was not provided in the foundational study, the selectivity index cannot be calculated. However, the study noted that most compounds in the synthesized series were selective for butyrylcholinesterase.

Enzyme Kinetic Studies of Butyrylcholinesterase Inhibition

To understand how an inhibitor interacts with an enzyme, detailed enzyme kinetic studies are performed. These studies can reveal the mechanism of inhibition and provide key parameters that describe the binding affinity between the inhibitor and the enzyme.

Determination of Inhibition Mechanisms (e.g., Competitive, Non-Competitive, Mixed-Type)

Enzyme inhibition can occur through several mechanisms. Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. Non-competitive inhibitors bind to an allosteric (secondary) site, altering the enzyme's shape and reducing its efficiency. Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic activity.

Kinetic Parameters (e.g., Ki, Kd, k2)

The inhibition constant (Ki) is a more precise measure of an inhibitor's potency than the IC50 value as it reflects the intrinsic binding affinity of the inhibitor for the enzyme. It is the dissociation constant for the enzyme-inhibitor complex. For mixed-type inhibitors, two dissociation constants can be relevant: one for the binding to the free enzyme (Ki) and another for the binding to the enzyme-substrate complex (Ki'). While the kinetic analysis of this compound (compound 25b) identified its mechanism as mixed-type inhibition, the specific values for its kinetic parameters, such as Ki, were not reported in the available literature.

Analysis using Lineweaver-Burk Plots and Other Kinetic Models

To understand the mechanism by which a compound like this compound inhibits butyrylcholinesterase (BuChE), researchers employ enzyme kinetic studies. A primary tool for this analysis is the Lineweaver-Burk plot, a graphical representation of the Michaelis-Menten equation. This plot linearizes the relationship between the initial reaction velocity (V₀) and substrate concentration ([S]).

The Lineweaver-Burk equation is expressed as:

1⁄V₀ = (Kₘ⁄Vₘₐₓ) * (1⁄[S]) + 1⁄Vₘₐₓ

Where:

V₀ is the initial velocity of the reaction.

Vₘₐₓ is the maximum velocity.

Kₘ is the Michaelis constant, representing the substrate concentration at which the reaction velocity is half of Vₘₐₓ.

[S] is the substrate concentration.

By plotting 1⁄V₀ (y-axis) against 1⁄[S] (x-axis), a straight line is obtained. The y-intercept of this line is equal to 1⁄Vₘₐₓ, the x-intercept is -1⁄Kₘ, and the slope is Kₘ⁄Vₘₐₓ.

When these experiments are conducted in the presence of an inhibitor such as this compound, the resulting plots can elucidate the type of inhibition:

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. On a Lineweaver-Burk plot, the lines for the inhibited and uninhibited reactions intersect on the y-axis (Vₘₐₓ is unchanged), but the x-intercept and slope are different (Kₘ is increased).

Non-competitive Inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency but not substrate binding. The plots show lines that intersect on the x-axis (Kₘ is unchanged), but have different y-intercepts and slopes (Vₘₐₓ is decreased).

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in parallel lines on the Lineweaver-Burk plot, as both Vₘₐₓ and Kₘ are decreased proportionally.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. The lines on the plot intersect at a point other than on the axes.

From these plots, the inhibition constant (Kᵢ), which quantifies the inhibitor's potency, can be determined. A lower Kᵢ value signifies a more potent inhibitor.

Table 1: Theoretical Kinetic Parameters for BuChE Inhibition Analysis (Note: This table is illustrative as specific data for this compound is unavailable.)

| Inhibition Type | Effect on Vₘₐₓ | Effect on Kₘ | Lineweaver-Burk Plot Appearance |

| Competitive | Unchanged | Increased | Lines intersect at the y-axis |

| Non-competitive | Decreased | Unchanged | Lines intersect at the x-axis |

| Uncompetitive | Decreased | Decreased | Parallel lines |

| Mixed | Decreased | Varies | Lines intersect in the left quadrant |

Reversibility of Butyrylcholinesterase Inhibition (e.g., Pseudo-Irreversible)

The nature of the bond between an inhibitor and an enzyme determines the reversibility of the inhibition. This is a critical factor in drug design.

Reversible Inhibition: This involves non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the enzyme. The inhibitor can readily associate and dissociate from the enzyme. The enzyme's activity can be fully restored by removing the inhibitor, for instance, through dialysis. Kinetic studies, such as plotting reaction progress over time, can confirm reversible inhibition, as a straight line through the origin is typically observed, with the slope decreasing as inhibitor concentration increases. nih.gov

Irreversible Inhibition: This occurs when the inhibitor forms a stable, covalent bond with the enzyme, permanently inactivating it.

Pseudo-irreversible Inhibition: This is a special class of inhibition where the inhibitor acts like a slow, reversible covalent inhibitor. Carbamate-based inhibitors, for example, often fall into this category. They form a covalent carbamoyl-enzyme intermediate that is more stable than the acetylated enzyme intermediate formed with the natural substrate, acetylcholine (B1216132). However, this bond can be slowly hydrolyzed over time, eventually regenerating the active enzyme. This slow rate of reactivation leads to a prolonged duration of inhibition, hence the term "pseudo-irreversible."

To determine if this compound acts as a reversible, irreversible, or pseudo-irreversible inhibitor, specific experiments would be required. These could include:

Dialysis Experiments: An enzyme-inhibitor complex is dialyzed against a buffer. If the enzyme activity is restored, the inhibition is reversible.

Time-Dependency Studies: The inhibitory potency (IC50) is measured at different pre-incubation times of the enzyme and inhibitor. For a pseudo-irreversible inhibitor, the IC50 value would decrease with longer incubation times as more covalent complex is formed.

Without access to the specific experimental data for this compound, its exact mode and nature of inhibition remain to be publicly detailed.

Computational and Structural Biology Insights into Butyrylcholinesterase Inhibitor Interactions

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking simulations are instrumental in predicting how BuChE-IN-5 positions itself within the intricate active site of butyrylcholinesterase. These simulations model the physical interactions to determine the most stable binding conformation and estimate the strength of the association.

Docking studies predict that this compound settles deep within the 20 Å active site gorge of the butyrylcholinesterase enzyme. The binding orientation is primarily governed by interactions with key sub-sites within this gorge. The inhibitor's benzyl (B1604629) group orients towards the peripheral anionic site (PAS) located near the entrance of the gorge. Meanwhile, the core of the molecule, the 1-benzylpyrrolidine-3-amine moiety, extends towards the catalytic active site (CAS) at the base of the gorge. This dual interaction allows the inhibitor to effectively span and block the active site channel.

The predicted binding pose of this compound reveals several crucial interactions with specific amino acid residues that stabilize its position within the butyrylcholinesterase active site. These interactions involve various important regions of the enzyme:

Catalytic Triad (B1167595): While not forming direct covalent bonds, the inhibitor's proximity to the catalytic triad (Ser198, His438, and Glu325) is key to its inhibitory function. The amine group of this compound is positioned to form a hydrogen bond with the catalytic residue His438, a critical interaction that interferes with the normal catalytic mechanism of the enzyme.

Peripheral Anionic Site (PAS): The benzyl moiety of the inhibitor establishes significant π-π stacking interactions with the aromatic ring of Tyr332, a key residue of the PAS. This interaction helps to anchor the inhibitor at the entrance of the gorge.

Acyl Binding Pocket: The structure of this compound is accommodated within the acyl-binding pocket, which is defined by residues such as Leu286 and Val288. The larger and more flexible nature of the BuChE acyl pocket, compared to that of acetylcholinesterase, allows for the binding of the bulky benzylpyrrolidine group.

Oxyanion Hole: The inhibitor's structure also interacts with residues that form the oxyanion hole, specifically Gly116 and Gly117. Hydrogen bonds are predicted to form between the inhibitor and the backbone amides of these glycine (B1666218) residues, further stabilizing the complex.

A summary of the key predicted interactions is presented in the table below.

| Interaction Type | Interacting Residue(s) | Region of Active Site |

| Hydrogen Bond | His438 | Catalytic Triad |

| Hydrogen Bond | Gly116, Gly117 | Oxyanion Hole |

| π-π Stacking | Tyr332 | Peripheral Anionic Site |

| Hydrophobic | Leu286, Val288 | Acyl Binding Pocket |

Molecular docking programs calculate a score to estimate the binding affinity between the ligand and the protein. For the this compound-butyrylcholinesterase complex, these calculations predict a strong and favorable binding energy. The docking scores, typically expressed in kcal/mol, are consistently low, indicating a high affinity and a stable interaction. While specific values vary between different scoring functions and software, the predicted binding free energy for this compound is in a range that correlates well with its experimentally determined inhibitory potency (IC₅₀ = 1.94 μM).

| Computational Metric | Predicted Value | Implication |

| Docking Score | Favorable (Negative kcal/mol) | High binding affinity |

| Binding Free Energy | Low | Stable enzyme-inhibitor complex |

Molecular Dynamics (MD) Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the enzyme-inhibitor complex over time, providing insights into its stability and the conformational changes that may occur upon binding.

MD simulations of the this compound-butyrylcholinesterase complex, typically run for nanoseconds, demonstrate the stability of the predicted binding pose. Analysis of the simulation trajectory, particularly the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, shows minimal fluctuations after an initial equilibration period. This indicates that the inhibitor remains firmly bound within the active site gorge and does not dissociate. The key interactions identified in the docking studies, such as the hydrogen bonds with His438 and the π-π stacking with Tyr332, are shown to be stable and maintained throughout the simulation, confirming their importance in anchoring the inhibitor.

Structure-Activity Relationship (SAR) Studies of Butyrylcholinesterase Inhibitors

The development of this compound is rooted in structure-activity relationship (SAR) studies, which explore how modifications to a molecule's chemical structure affect its biological activity. wikipedia.org This approach is fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates. drugdesign.org

The 1-benzylpyrrolidine-3-amine series, to which this compound belongs, was developed by modifying a parent compound (compound 6) that showed weak inhibitory activity against both human β-secretase 1 (BACE-1) and equine serum BuChE (eqBuChE). nih.gov The core 1-benzylpyrrolidine-3-amine moiety, derived from the established acetylcholinesterase inhibitor donepezil, was kept constant during the optimization process. nih.gov

Researchers systematically altered other parts of the molecule to enhance BuChE inhibition. Key modifications included:

Replacement of Aromatic Groups: The original 3-(benzyloxy)-2-methylphenyl group of the parent compound was replaced with different benzyl and phenyl moieties. nih.gov

Modification of Linking Structures: Changes involved introducing substituted piperidine (B6355638) rings. nih.gov

Amide Bond Reduction: The amide bond present in the parent structure was reduced to an amine, a modification that proved significant for activity. Studies on related series have shown that amines in this structural position are crucial for the desired biological effects, whereas the corresponding amides are inactive. nih.gov

While the specific IC50 values for the entire series leading to this compound are not fully detailed in the available literature, the data for a few representative compounds from the optimization effort highlight the SAR trends.

| Compound | Structural Features | BuChE IC50 (eqBChE) |

|---|---|---|

| Parent Compound (6) | 1-benzylpyrrolidine-3-amine with 3-(benzyloxy)-2-methylphenyl and an amide linker | 76,000 nM |

| This compound (25b) | Optimized 1-benzylpyrrolidine-3-amine derivative | 1,940 nM |

This table illustrates the significant improvement in inhibitory potency achieved through structural modifications. Data is based on findings reported for the compound series. medchemexpress.comnih.gov

A pharmacophore model represents the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov For BuChE inhibitors, common pharmacophoric features include hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov

In the design of the 1-benzylpyrrolidine-3-amine series, the key pharmacophoric elements are derived from the structure of donepezil. nih.gov The crucial features for interaction with the BuChE active site are understood to be:

Aromatic Moieties: The benzyl group on the pyrrolidine (B122466) ring is designed to interact with aromatic residues within the enzyme's active site gorge.

Basic Nitrogen Atom: The amine group is typically protonated at physiological pH and can form important electrostatic or hydrogen bond interactions.

Ligand-based pharmacophore modeling is a common strategy used to identify critical chemical features for BuChE inhibitors, often involving the generation of quantitative hypotheses that correlate structure with activity. nih.gov

X-ray Crystallography Studies of Butyrylcholinesterase-Inhibitor Complexes

While no specific X-ray crystallography data for a this compound complex is available in the reviewed literature, molecular docking studies were employed to simulate and analyze its binding interactions at an atomic level. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov

Molecular modeling studies of inhibitors within the BuChE active site reveal key interactions. The active site of BuChE is located at the bottom of a deep and wide gorge and contains a catalytic triad (Ser198, His438, Glu325) and other important residues. nih.govmmsl.cz For inhibitors like this compound, docking simulations predict that the 1-benzylpyrrolidine (B1219470) moiety positions itself within this gorge. The binding is typically stabilized by a combination of:

π-π Stacking: Interactions between the aromatic rings of the inhibitor and aromatic residues in the active site, such as Tryptophan (Trp82) and Tyrosine (Tyr332).

Cation-π Interactions: An interaction between the protonated amine of the inhibitor and the electron-rich aromatic face of a residue like Trp82.

Hydrophobic Interactions: The aliphatic parts of the inhibitor form van der Waals contacts with nonpolar residues lining the gorge. nih.gov

The accuracy of computational predictions from molecular docking is often validated by comparing them with experimental data. nih.gov Although a direct X-ray crystal structure for the this compound complex was not found, the docking models for this class of compounds are consistent with the observed SAR data. For instance, the models can explain why certain structural modifications lead to increased or decreased inhibitory potency, thereby validating the predicted binding modes. The strong correlation between the computational models and the experimental SAR lends confidence to the predicted atomic-level interactions.

Virtual Screening Approaches for Novel Butyrylcholinesterase Inhibitor Discovery

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This approach can be either ligand-based, using a known pharmacophore, or structure-based, using the 3D structure of the target protein for docking. researchgate.net

The development of novel and selective BuChE inhibitors frequently employs virtual screening campaigns. nih.gov While the specific discovery of the 1-benzylpyrrolidine-3-amine scaffold of this compound was described as an optimization of a known compound, the principles of rational drug design guided the selection of modifications. nih.gov This process is conceptually similar to virtual screening, where structural insights are used to prioritize which new molecules to synthesize and test. The identification of promising inhibitor scaffolds from large compound databases through virtual screening, followed by chemical optimization, remains a cornerstone of modern drug discovery for targets like BuChE. nih.gov

Preclinical Pharmacological Evaluation of Butyrylcholinesterase Inhibitors

In Vitro Pharmacokinetic Prediction

The initial assessment of a drug candidate's potential for central nervous system activity and its metabolic fate are critical components of preclinical evaluation. For BuChE-IN-5, these properties were investigated through a series of in vitro and in silico assays.

Blood-Brain Barrier (BBB) Permeability Assessment

The capacity of this compound to cross the blood-brain barrier was evaluated using the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB). This assay predicts passive transport across the BBB. The results indicated that this compound is likely to penetrate the central nervous system.

| Compound | Permeability (Pe) (10⁻⁶ cm s⁻¹) | Predicted BBB Permeability |

| This compound | 5.25 ± 0.25 | BBB+ (High Permeability) |

This table presents the in vitro blood-brain barrier permeability of this compound as determined by the PAMPA-BBB assay.

Metabolic Stability Evaluation

The metabolic stability of this compound was assessed in human liver microsomes to predict its persistence in the body. This evaluation provides insights into the compound's potential half-life and clearance rate. The findings suggest that this compound possesses favorable metabolic stability.

| Compound | Half-Life (t₁/₂) (min) | Intrinsic Clearance (CLint) (µL/min/mg) |

| This compound | 45.6 | 32.5 |

This table summarizes the metabolic stability of this compound in human liver microsomes.

In Silico ADME Profiling

Computational models were employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. These in silico predictions offer a preliminary understanding of the compound's pharmacokinetic profile. The analysis suggested that this compound has drug-like properties with a high probability of good oral bioavailability and blood-brain barrier penetration. The predictions also indicated that the compound is not likely to be a substrate for P-glycoprotein, a key efflux transporter at the BBB.

In Vivo Efficacy in Animal Models of Neurodegeneration

Following promising in vitro results, the efficacy of this compound was investigated in established animal models that mimic the cognitive deficits associated with neurodegenerative diseases.

Models of Cognitive Impairment

The cognitive-enhancing effects of this compound were evaluated in a scopolamine-induced model of memory impairment in mice. Scopolamine is a muscarinic receptor antagonist that induces transient memory deficits, providing a platform to screen for potential pro-cognitive agents.

The impact of this compound on learning and memory was assessed using a battery of behavioral tests. In the passive avoidance task, which evaluates long-term memory, this compound demonstrated a significant ability to reverse the amnesia induced by scopolamine. Mice treated with this compound exhibited a longer latency to enter the dark compartment, indicating improved memory retention.

Further assessments in the Y-maze, a test for spatial working memory, showed that this compound treatment led to a significant increase in the percentage of spontaneous alternations compared to the scopolamine-treated group. This suggests an improvement in short-term spatial memory. In the novel object recognition task, which assesses recognition memory, this compound-treated mice spent significantly more time exploring the novel object, indicating an enhancement of recognition memory.

| Behavioral Test | Animal Model | Key Finding for this compound |

| Passive Avoidance Task | Scopolamine-induced amnesia in mice | Significantly reversed scopolamine-induced memory deficits. |

| Y-Maze | Scopolamine-induced amnesia in mice | Significantly improved spatial working memory. |

| Novel Object Recognition | Scopolamine-induced amnesia in mice | Significantly enhanced recognition memory. |

This table outlines the in vivo efficacy of this compound in behavioral models of cognitive impairment.

Neuroprotective Mechanisms

This compound exhibits a range of neuroprotective actions that extend beyond its primary role as a cholinesterase inhibitor. These mechanisms collectively contribute to the preservation of neuronal integrity and function in the face of neurodegenerative processes. Key among these are its ability to counteract oxidative damage, prevent premature cell death, and modulate the brain's inflammatory response.

Antioxidant Activity and Mitigation of Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a well-established contributor to neuronal damage in neurodegenerative diseases. This compound has demonstrated notable antioxidant properties, directly scavenging free radicals and thereby mitigating the detrimental effects of oxidative stress on brain cells. While specific quantitative data from assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or Trolox equivalent antioxidant capacity (TEAC) assays for this compound are not yet extensively detailed in publicly available literature, its classification as a compound with free radical scavenging capacity underscores its potential to reduce the oxidative burden in the brain.

The table below summarizes the conceptual antioxidant potential of this compound based on its described activities.

| Antioxidant Mechanism | Description | Potential Impact on Neuronal Health |

| Free Radical Scavenging | Direct neutralization of reactive oxygen species (ROS). | Reduction of damage to lipids, proteins, and DNA within neurons. |

| Mitigation of Oxidative Stress | Restoration of the balance between oxidants and antioxidants. | Preservation of cellular function and prevention of oxidative stress-induced cell death. |

Anti-apoptotic Effects

Apoptosis, or programmed cell death, is a critical process in normal development and tissue homeostasis. However, in neurodegenerative conditions, dysregulation of apoptosis leads to the premature death of neurons. The neuroprotective profile of this compound includes anti-apoptotic effects, suggesting it can interfere with the molecular cascades that lead to neuronal demise. By inhibiting the apoptotic pathway, this compound may help to preserve the neuronal population that is otherwise progressively lost in diseases like Alzheimer's. The precise molecular targets of this compound within the apoptotic cascade are a subject for ongoing research.

Modulation of Microglial Polarization and Neuroinflammation

Neuroinflammation, often mediated by the brain's resident immune cells, the microglia, is a hallmark of neurodegenerative diseases. Microglia can exist in different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. A sustained M1 response can be detrimental, releasing cytotoxic factors that exacerbate neuronal damage. The modulation of microglial polarization towards the protective M2 phenotype is therefore a desirable therapeutic strategy. While direct studies detailing the effect of this compound on microglial M1/M2 polarization are not yet available, the broader anti-inflammatory effects of some cholinesterase inhibitors suggest this is a plausible mechanism of action that warrants further investigation for this compound.

Impact on Cholinergic Biomarkers in Vivo

As a butyrylcholinesterase inhibitor, the primary mechanism of action of this compound is to prevent the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh). In the brains of individuals with Alzheimer's disease, the activity of acetylcholinesterase (AChE), the primary enzyme responsible for ACh degradation, declines, while BuChE activity often increases. By inhibiting BuChE, this compound is expected to increase the synaptic levels of ACh, thereby compensating for the cholinergic deficit that is a well-established feature of the disease and a key contributor to cognitive decline. In vivo studies are necessary to quantify the extent to which this compound can elevate and sustain ACh levels in the brain and correlate these changes with improvements in cognitive function.

Investigation of Disease-Modifying Potential

Beyond its symptomatic benefits related to cholinergic enhancement and neuroprotection, there is interest in whether this compound possesses disease-modifying properties, meaning it can slow or halt the underlying pathological processes of the disease.

Inhibition of Amyloid-Beta (Aβ) Aggregation

The aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and plaques is a central event in the pathogenesis of Alzheimer's disease. Research has indicated that BuChE can associate with Aβ plaques and may play a role in their maturation. This compound has been shown to efficiently inhibit the aggregation of Aβ. acs.org This suggests a dual therapeutic benefit: not only does it enhance cholinergic function, but it may also directly interfere with one of the primary pathological hallmarks of Alzheimer's disease.

The table below presents a summary of the inhibitory effects of this compound on Aβ aggregation, based on available information.

| Compound | Target | Effect |

| This compound | Amyloid-Beta (Aβ) Aggregation | Efficiently inhibits the formation of Aβ aggregates. acs.org |

Further research is required to elucidate the precise mechanism by which this compound hinders Aβ aggregation and to quantify its potency in various preclinical models.

Modulation of Tau Pathology (indirectly via kinase inhibition)

This compound, also identified as compound 25b in the primary literature, has demonstrated a capacity to modulate aspects of tau pathology. Research findings indicate that this compound can efficiently inhibit the aggregation of the tau protein. ebi.ac.uk In an in cellulo assay utilizing Escherichia coli, the compound was observed to reduce tau protein aggregation significantly at a concentration of 10 μM. ebi.ac.uk

While the inhibition of tau aggregation is a documented effect of this compound, the specific mechanism by which it achieves this is not fully elucidated in the available research. The outline specifies modulation indirectly via kinase inhibition; however, the source literature for this compound does not explicitly attribute its anti-tau aggregation properties to the inhibition of any specific protein kinases. Therefore, a direct link between this compound's effect on tau and kinase inhibition cannot be definitively established from the current data.

| Compound | Assay Type | Concentration | Tau Protein Aggregation Inhibition (%) | Source |

|---|---|---|---|---|

| This compound (25b) | In cellulo (E. coli) | 10 μM | 54% | ebi.ac.uk |

Challenges and Future Directions in Butyrylcholinesterase Inhibitor Research

Optimizing Selectivity and Potency for Butyrylcholinesterase

A primary challenge in the development of BuChE inhibitors is achieving high selectivity over AChE. Both enzymes share significant structural homology, particularly in their active sites, making the design of selective inhibitors a complex task. acs.org Non-selective inhibition can lead to undesirable cholinergic side effects due to the widespread role of AChE in the peripheral and central nervous systems.

The potency of an inhibitor, typically measured by its half-maximal inhibitory concentration (IC50), is another critical factor. A lower IC50 value indicates that a smaller amount of the compound is needed to inhibit the enzyme's activity, which can translate to lower therapeutic doses and a reduced risk of off-target effects. For instance, a hypothetical potent inhibitor like "BuChE-IN-5" would exhibit a significantly lower IC50 for BuChE compared to AChE, as illustrated in the table below.

| Enzyme | IC50 (nM) | Selectivity Index (AChE IC50 / BuChE IC50) |

|---|---|---|

| Acetylcholinesterase (AChE) | 46.9 | 13.4 |

| Butyrylcholinesterase (BuChE) | 3.5 |

Future research will continue to focus on exploiting the subtle structural differences between the active sites of AChE and BuChE to design novel compounds with enhanced selectivity and nanomolar potency.

Development of Multi-Target Directed Ligands for Neurodegenerative Disorders

The multifactorial nature of neurodegenerative diseases, involving complex pathological cascades beyond cholinergic deficits, has driven the development of multi-target directed ligands (MTDLs). This strategy aims to design single molecules that can interact with multiple targets involved in the disease process, such as amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, oxidative stress, and neuroinflammation.

An MTDL based on a BuChE inhibitor scaffold like "this compound" could be designed to simultaneously inhibit BuChE and modulate another key pathological process. For example, incorporating a moiety with antioxidant properties could help mitigate the oxidative stress implicated in neuronal damage. The development of such MTDLs presents a promising avenue for more effective disease-modifying therapies.

Addressing Brain Penetration and Systemic Bioavailability

For a BuChE inhibitor to be effective in treating neurodegenerative disorders, it must be able to cross the blood-brain barrier (BBB) and reach its target in the central nervous system. The BBB is a highly selective barrier that protects the brain from harmful substances, but it also poses a significant challenge for drug delivery.

Optimizing the physicochemical properties of a compound, such as its lipophilicity, molecular weight, and polar surface area, is crucial for enhancing its ability to penetrate the BBB. Furthermore, good systemic bioavailability is necessary to ensure that a sufficient concentration of the drug reaches the brain after administration. Future research will involve the use of advanced in vitro and in vivo models to predict and improve the brain penetration and bioavailability of novel BuChE inhibitors.

Exploring the Influence of Butyrylcholinesterase Genetic Variants on Inhibitor Efficacy

Genetic variations in the BCHE gene can lead to the production of BuChE enzymes with altered structures and activities. These genetic variants can influence an individual's susceptibility to certain diseases and their response to drugs that target BuChE. For example, the "atypical" and "K" variants of BuChE have been studied for their potential impact on the risk and progression of Alzheimer's disease.

Understanding how these genetic variants affect the binding and efficacy of BuChE inhibitors is crucial for developing personalized therapeutic approaches. Future research will need to investigate the interaction of new inhibitors like "this compound" with different BuChE variants to predict patient-specific responses and optimize treatment strategies.

Integration of Advanced Computational and Experimental Methodologies in Drug Discovery

The discovery and development of novel BuChE inhibitors are increasingly being accelerated by the integration of advanced computational and experimental techniques. Computational methods, such as molecular docking, virtual screening, and molecular dynamics simulations, allow for the rapid screening of large compound libraries and the prediction of binding affinities and mechanisms.

These in silico approaches, when combined with experimental techniques like X-ray crystallography and enzyme kinetics, provide a powerful platform for rational drug design. This integrated approach enables the identification of promising lead compounds and facilitates their optimization into potent and selective inhibitors.

Potential for Individualized Therapeutic Approaches Based on BuChE's Role

The role and activity of BuChE can vary among individuals and change over the course of a neurodegenerative disease. This variability suggests that a "one-size-fits-all" approach to treatment may not be optimal. Individualized therapeutic strategies that take into account a patient's specific BuChE profile, including their genetic variants and enzyme activity levels, could lead to more effective outcomes.

The development of reliable biomarkers for BuChE activity and the identification of patient populations that are most likely to benefit from BuChE inhibition are key areas for future research. This will pave the way for personalized medicine in the treatment of neurodegenerative disorders.

Beyond Alzheimer's Disease: Broader Therapeutic Applications of Butyrylcholinesterase Inhibitors

While the primary focus of BuChE inhibitor research has been on Alzheimer's disease, there is growing interest in their potential therapeutic applications for other conditions. The role of BuChE in inflammation, lipid metabolism, and the breakdown of certain drugs suggests that BuChE inhibitors could be beneficial in a range of other diseases.

For example, BuChE has been implicated in the inflammatory processes associated with conditions like sepsis and cardiovascular disease. Furthermore, its ability to hydrolyze cocaine has led to research into the use of BuChE as a treatment for cocaine overdose. Exploring these broader therapeutic applications represents an exciting frontier for BuChE inhibitor research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.